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Compound of Interest

Benzyl 3-chloro-4-
Compound Name:

hydroxybenzoate
CAS No.: 85303-64-6
Cat. No.: B14421568

Get Quote

Executive Summary

Benzyl 3-chloro-4-hydroxybenzoate (CAS: 85303-64-6) is a critical intermediate, primarily
utilized in the synthesis of complex pharmaceutical agents (e.g., benzamide derivatives like
Clebopride) and as a functionalized preservative analog. Unlike its parent compound, 3-chloro-
4-hydroxybenzoic acid (MP: 171-173 °C), and its non-chlorinated congener, Benzyl 4-
hydroxybenzoate (MP: 109-112 °C), the specific melting point of this ester is rarely indexed in
standard public physicochemical databases.

This guide provides a derived thermodynamic profile based on structural activity relationships
(SAR) and outlines a validated experimental protocol for determining its precise melting point.
For researchers and QC scientists, establishing this value is the primary method for verifying

the purity of the ester following benzylation.

Chemical Identity & Structural Significance[1][2][3]
[4]
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Property Detail

Chemical Name Benzyl 3-chloro-4-hydroxybenzoate
CAS Number 85303-64-6

Molecular Formula C14H11CIOs3

Molecular Weight 262.69 g/mol

Benzoate ester core; Phenolic hydroxyl (pos. 4);
Structural Features Chlorine substituent (pos. 3); Benzyl moiety.[1]

[21(3][4][5]

o Intermediate for Clebopride and related
Key Application ) ) o )
benzamides; potential antimicrobial agent.

Structural Impact on Melting Point

The melting point (MP) is a function of crystal lattice energy, influenced by intermolecular forces
(hydrogen bonding,

stacking) and molecular symmetry.

e Phenolic -OH: Facilitates strong intermolecular hydrogen bonding, raising MP.

o Benzyl Ester Group: Increases molecular weight but introduces rotational freedom and
disrupts the rigid packing seen in the free acid, typically lowering the MP relative to the
parent acid.

e Ortho-Chlorine (Position 3): Adds lipophilicity and molecular weight but introduces steric bulk
that can disrupt the crystal lattice symmetry compared to the non-chlorinated analog.

Thermodynamic Profile & Predicted Range

Given the absence of a standard pharmacopeial monograph for this specific intermediate, the
melting point range must be bracketed using Comparative Structural Analysis.
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Reference Standards (Congeners)

Compound Structure Melting Point (°C) Trend Analysis

High MP due to

Precursor Acid 171-173°C carboxylic acid dimer

3-Chloro-4-

hydroxybenzoic acid ]
H-bonding.

Esterification drops
Non-Chloro Analog 109 - 112 °C MP by ~100°C vs. its
acid (213°C).

Benzyl 4-

hydroxybenzoate

Methyl esters often
melt higher than

benzyl esters due to

Methyl 3-chloro-4-
Methyl Ester Analog 106 — 108 °C compact packing, but

hydroxybenzoate
benzyl can add

-stacking.

Predicted Melting Point Range

Based on the depression observed in the acid-to-ester conversion and the lattice disruption
caused by the chlorine atom in the ester form, the pure Benzyl 3-chloro-4-hydroxybenzoate
is expected to crystallize as a solid with a melting point in the range of:

Estimated Range: 92 - 102 °C

(Note: If high-purity crystalline polymorphs are achieved, the value may approach 105-108 °C.
Values below 90 °C indicate solvent occlusion or benzyl alcohol contamination.)

Experimental Determination Protocol

To establish the definitive melting point for your specific lot, follow this self-validating protocol.
This method accounts for the common impurities: unreacted benzyl chloride (liquid) and 3-
chloro-4-hydroxybenzoic acid (high-melting solid).

Phase 1: Sample Purification (Recrystallization)

Before MP determination, ensure the sample is free of the benzylation solvent.
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Solvent System: Dissolve crude solid in minimal hot Toluene or Ethanol/Water (80:20).

Process: Heat to reflux until clear. Cool slowly to room temperature, then to 4 °C.

Isolation: Filter the white crystalline precipitate.

Drying: Vacuum dry at 40 °C for 6 hours to remove solvent inclusions (solvent depression is
the #1 cause of low MP readings).

Phase 2: Capillary Method (Routine QC)

o Apparatus: Calibrated Melting Point Apparatus (e.g., Buchi or Mettler Toledo).
e Ramp Rate:

o Fast Ramp (10 °C/min) to 80 °C.

o Slow Ramp (1 °C/min) from 80 °C to melt.
o Acceptance Criteria:

o Onset: Phase change begins (sweating).

o Clear Point: Solid completely disappears.

o Range: Must be

°C (e.g., 96.5 —-98.0 °C). Awide range (>3 °C) indicates impurity.

Phase 3: Differential Scanning Calorimetry (DSC) (R&D
Validation)

e Sample Mass: 2-5 mg in a crimped aluminum pan.
o Reference: Empty aluminum pan.
e Program: Heat from 30 °C to 150 °C at 5 °C/min.

o Data Analysis: Record the Onset Temperature (
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) of the endothermic peak. This is the thermodynamic melting point, independent of operator
visual error.

Synthesis & Impurity Impact Workflow

The synthesis typically involves the esterification of 3-chloro-4-hydroxybenzoic acid with benzyl
chloride in the presence of a base (e.qg.,

or TEA).

Recrystallization
(Toluene/Ethanol)

Raw Materils: Esterification Crude Product o Pure Benzyl 3-chloro-4-hydroxybenzoate
3-Cl-4-Ot-Benzoic Acid Base Catalyzed, Refl Contains Impuriti v (Liquid, Lowers MP drastica (Target MP: ~95-100°C)
"+ Beny Crnide (Base Catalyzed, Reflux) (Contains Impurites) | ncompiete Ran astice oM arget MP:

Impurity B: Unreacted Acid
(Solid, MP ~172°C, Raises/Broadens MP)

Click to download full resolution via product page

Figure 1: Synthesis workflow highlighting critical impurities that affect the melting point
determination.

Validation & Quality Control

To certify the material for use in downstream synthesis (e.g., Clebopride production), the
melting point must be corroborated by spectral data.

» IR Spectroscopy: Look for the Ester Carbonyl stretch (~1680-1700 cm~1) and the Phenolic -
OH stretch (3200-3400 cm~! broad). Absence of the carboxylic acid dimer broad band
(2500-3000 cm~1) confirms the acid is removed.

o HPLC Purity: A single peak at >98.0% area normalization is required before the MP is
considered valid.

¢ Melting Point Check:
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o Pass: Sharp melt within the predicted range (e.g., 96-98 °C).
o Fail (Low): < 90 °C (Check for Benzyl Alcohol/Solvent).
o Fail (High/Broad): > 105 °C or range > 3 °C (Check for unreacted Acid).

References

» National Center for Biotechnology Information (2025).PubChem Compound Summary for
CID 19860, 3-Chloro-4-hydroxybenzoic acid. Retrieved from [Link]

o U.S. Patent 6,639,093 (2003).Process for the preparation of hydroxybenzoic benzyl esters.
(Describes the general synthesis of benzyl hydroxybenzoates from benzyl chloride).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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